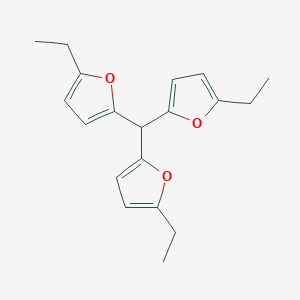
Tris(5-ethylfuran-2-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(5-ethylfuran-2-yl)methane: is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom The presence of three 5-ethylfuran-2-yl groups attached to a central methane carbon atom makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-ethylfuran-2-yl)methane typically involves the hydroxyalkylation/alkylation reaction of 5-ethylfurfural with a suitable methylene donor under acidic conditions. One common method involves the use of acidic resins as catalysts to facilitate the reaction . The reaction is carried out in a solvent-free environment to enhance the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor containing the acidic resin catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Tris(5-ethylfuran-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanic acids.
Reduction: Reduction reactions can convert the furan rings to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Furanic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Tris(5-ethylfuran-2-yl)methane is used as a building block in organic synthesis
Biology and Medicine: Research is ongoing to explore the biological activity of this compound derivatives. Some studies suggest potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tris(5-ethylfuran-2-yl)methane involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparación Con Compuestos Similares
- Tris(5-methylfuran-2-yl)methane
- Tris(5-methyltetrahydrofuran-2-yl)methane
- Bis(furan-2-yl)methane derivatives
Uniqueness: Tris(5-ethylfuran-2-yl)methane is unique due to the presence of ethyl groups on the furan rings, which can influence its reactivity and interactions compared to its methyl-substituted counterparts. The ethyl groups can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems .
Propiedades
Número CAS |
152407-58-4 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[bis(5-ethylfuran-2-yl)methyl]-5-ethylfuran |
InChI |
InChI=1S/C19H22O3/c1-4-13-7-10-16(20-13)19(17-11-8-14(5-2)21-17)18-12-9-15(6-3)22-18/h7-12,19H,4-6H2,1-3H3 |
Clave InChI |
CDVRGLIRQMWSMI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC=C(O3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


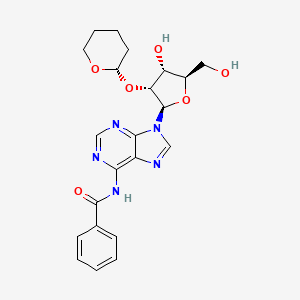
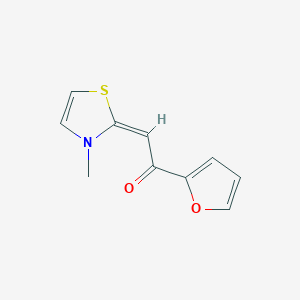
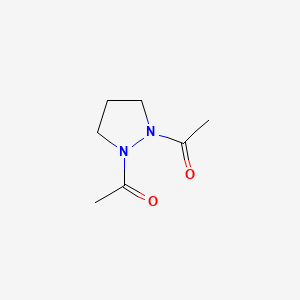
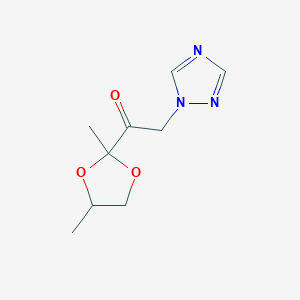
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)

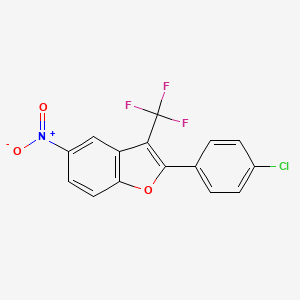
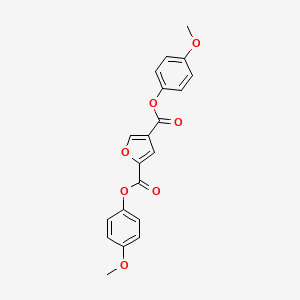
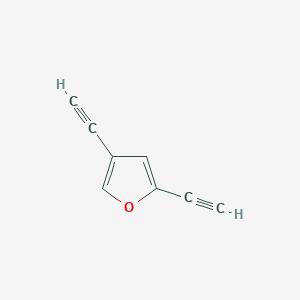
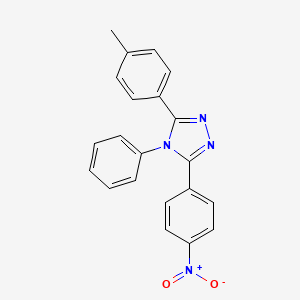

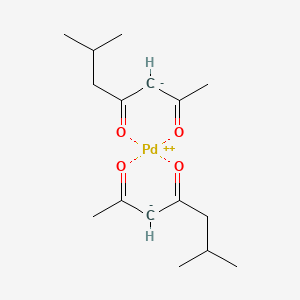

![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B12894615.png)
